![molecular formula C16H15ClN2O3 B5561676 2-[4-chloro-2-[(E)-hydroxyiminomethyl]phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)
2-[4-chloro-2-[(E)-hydroxyiminomethyl]phenoxy]-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-chloro-2-[(E)-hydroxyiminomethyl]phenoxy]-N-(3-methylphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group and a hydroxyiminomethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-2-[(E)-hydroxyiminomethyl]phenoxy]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-nitrophenol with an appropriate acylating agent to form the phenoxy intermediate.
Reduction and Hydroxylation: The nitro group is then reduced to an amine, followed by hydroxylation to introduce the hydroxyiminomethyl group.
Acylation: The final step involves the acylation of the hydroxyiminomethyl intermediate with N-(3-methylphenyl)acetamide under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-2-[(E)-hydroxyiminomethyl]phenoxy]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyiminomethyl group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-chloro-2-[(E)-hydroxyiminomethyl]phenoxy]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyiminomethyl group can form hydrogen bonds with biological targets, while the chloro and phenoxy groups can enhance the compound’s binding affinity and specificity. This compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide structures but different substituents.
Chloro-substituted Phenols: Compounds with chloro groups on the phenol ring but lacking the hydroxyiminomethyl group.
Hydroxyiminomethyl Derivatives: Compounds with hydroxyiminomethyl groups but different aromatic or acyl substituents.
Uniqueness
2-[4-chloro-2-[(E)-hydroxyiminomethyl]phenoxy]-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-chloro-2-[(E)-hydroxyiminomethyl]phenoxy]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-3-2-4-14(7-11)19-16(20)10-22-15-6-5-13(17)8-12(15)9-18-21/h2-9,21H,10H2,1H3,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXBDTNEGFOPIH-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4-Bis[(3-methylpyridin-2-yl)methyl]piperazine](/img/structure/B5561594.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5561601.png)
![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5561602.png)
![2-(2,5-dimethylphenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}acetamide hydrochloride](/img/structure/B5561607.png)
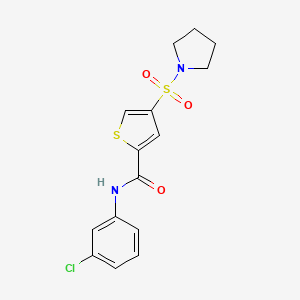
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)
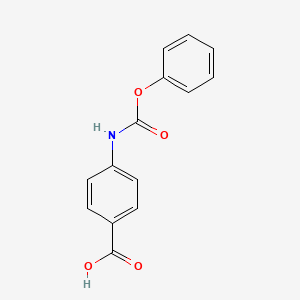
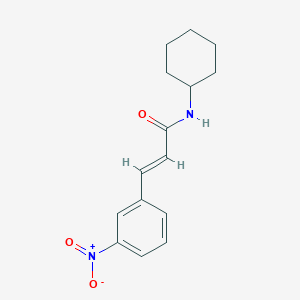
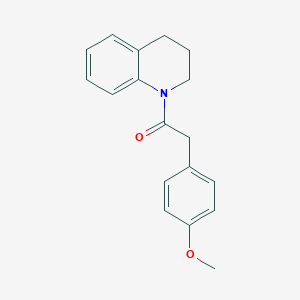
![N'-[2-(7-cyclopentyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5561689.png)
![5-[[3-Carboxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]methyl]-2-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoic acid](/img/structure/B5561697.png)
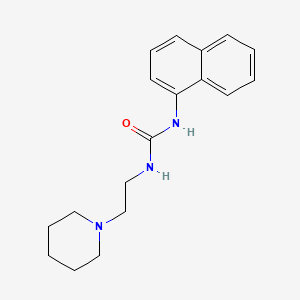
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)
![4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5561708.png)
